molecular formula C11H12N4O2 B252334 N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

Cat. No.: B252334
M. Wt: 232.24 g/mol
InChI Key: BTYPOPQKQUZBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, also known as EAI045, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with the development of various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide binds to the inactive conformation of EGFR and stabilizes it in this state, preventing its activation and downstream signaling. This mechanism is different from that of first-generation EGFR inhibitors, which compete with ATP for binding to the active conformation of EGFR. This compound has been shown to selectively target EGFR mutants, such as L858R and exon 19 deletions, while sparing wild-type EGFR and other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been found to inhibit the proliferation and survival of cancer cells with EGFR mutations, both in vitro and in vivo. It also induces apoptosis and cell cycle arrest in these cells. In addition, this compound has been shown to reduce the activation of downstream signaling pathways, such as AKT and ERK, in EGFR-mutant cancer cells. However, this compound has no significant effect on the growth of cancer cells with wild-type EGFR or other receptor tyrosine kinases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is its high selectivity for EGFR mutants, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which may affect its bioavailability and solubility in cell culture media. In addition, this compound has not been tested in clinical trials yet, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for the development of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide. One direction is to investigate its efficacy in combination with other targeted therapies, such as MEK inhibitors, in the treatment of EGFR-mutant cancers. Another direction is to explore its potential in the treatment of other types of cancer with EGFR mutations, such as colorectal cancer and pancreatic cancer. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of this compound is also an area of active research.

Synthesis Methods

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with ethylenediamine, followed by reduction, cyclization, and amidation. The final product is obtained as a yellow solid with a purity of over 95%.

Scientific Research Applications

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM). It has been shown to effectively inhibit the growth of EGFR-mutant cancer cells both in vitro and in vivo. This compound has also been found to overcome resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, which are commonly used in the treatment of NSCLC. Furthermore, this compound has demonstrated synergistic effects with other targeted therapies, such as MEK inhibitors, in suppressing the growth of cancer cells.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16)

InChI Key

BTYPOPQKQUZBHM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.